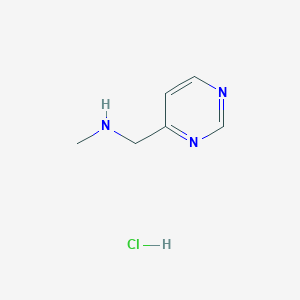

N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound N-methyl-1-(pyrimidin-4-yl)methanamine hydrochloride is systematically named according to IUPAC guidelines. The parent structure is pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The substituents include:

- A methanamine group (-CH$$2$$NH$$2$$) at position 4 of the pyrimidine ring.

- A methyl group (-CH$$_3$$) replacing one hydrogen on the methanamine nitrogen.

- A hydrochloride counterion, forming a salt with the protonated amine.

The numbering of the pyrimidine ring follows standard conventions, with priority given to the nitrogen atoms. The full IUPAC name reflects these structural features unambiguously.

Molecular Formula and Weight Analysis

The molecular formula C$$6$$H$${10}$$ClN$$_3$$ is derived from:

- Pyrimidine core : C$$4$$H$$3$$N$$_2$$

- Methanamine substituent : CH$$2$$NHCH$$3$$ (adding C$$2$$H$$6$$N)

- Hydrochloride counterion : Cl$$^-$$ (adding one Cl atom).

| Property | Value |

|---|---|

| Molecular weight | 159.617 g/mol (average) |

| Monoisotopic mass | 159.056325 Da |

| Exact mass | 159.0563 Da |

| Composition (by element) | C: 45.16%, H: 6.31%, Cl: 22.21%, N: 26.32% |

These values align with high-resolution mass spectrometry data.

Crystallographic Structure and Bonding Patterns

While single-crystal X-ray diffraction data for this specific compound is not publicly available, structural analogies to related pyrimidinyl methanamine derivatives provide insights:

- Pyrimidine ring : Planar with bond lengths of ~1.33 Å for C=N and ~1.38 Å for C-C, consistent with aromatic delocalization.

- Methanamine side chain : The CH$$2$$-NH-CH$$3$$ group adopts a staggered conformation to minimize steric hindrance.

- Hydrogen bonding : The protonated amine forms a strong ionic interaction (N$$^+$$-H···Cl$$^-$$) with a bond length of ~1.60–1.65 Å, typical for amine hydrochlorides.

Key angles include:

- C4-pyrimidine–C(methanamine)–N: ~109.5° (tetrahedral geometry).

- N-methyl–C–N(amine): ~112° (slight distortion due to protonation).

Tautomeric Forms and Stereochemical Considerations

Tautomerism is limited in this compound due to:

- Fixed substitution pattern : The methylamine group at position 4 prevents keto-enol tautomerism.

- Aromatic stabilization : The pyrimidine ring’s resonance structure negates significant tautomeric shifts.

Stereochemical aspects:

- Chirality : The compound lacks stereogenic centers, as the methanamine side chain is symmetric (N-methyl group and two CH$$_2$$ hydrogens).

- Conformational flexibility : Free rotation around the C4-pyrimidine–CH$$_2$$ bond allows multiple low-energy conformers.

Comparative Analysis with Related Pyrimidinyl Methanamine Derivatives

A comparison with structurally analogous compounds highlights key differences:

Key trends :

Properties

IUPAC Name |

N-methyl-1-pyrimidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-7-4-6-2-3-8-5-9-6;/h2-3,5,7H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEDNWMWTAFWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696375 | |

| Record name | N-Methyl-1-(pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260783-69-4 | |

| Record name | N-Methyl-1-(pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride typically involves the alkylation of pyrimidine derivatives. One common method includes the reaction of pyrimidine with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N-Methyl-1-(pyrimidin-4-yl)methanamine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows it to participate in the formation of diverse chemical entities.

Common Reactions:

- Oxidation: Forms N-oxide derivatives.

- Reduction: Produces amines or alcohols.

- Substitution: Leads to various substituted pyrimidine derivatives.

Research indicates that this compound may exhibit significant biological activity, particularly in its interactions with biomolecules. Preliminary studies suggest that it could interact with neurotransmitter receptors or enzymes involved in metabolic pathways, making it a candidate for further pharmacological exploration.

Potential Biological Effects:

- Modulation of enzyme activity.

- Interaction with cellular receptors affecting metabolic pathways.

Pharmaceutical Development

N-Methyl-1-(pyrimidin-4-yl)methanamine is being investigated as a potential pharmaceutical intermediate or active ingredient. Its structural properties may contribute to the development of new drugs targeting specific diseases, particularly those related to enzyme inhibition or receptor modulation .

Case Study 1: Synthesis of Tyrosine Kinase Inhibitors

In a study focusing on the synthesis of tyrosine kinase inhibitors like imatinib and nilotinib, N-Methyl-1-(pyrimidin-4-yl)methanamine was utilized as an intermediate compound. This application highlights its importance in developing targeted therapies for conditions such as chronic myelogenous leukemia (CML) and other cancers .

Case Study 2: Biological Interaction Studies

A series of interaction studies have been conducted to evaluate the binding affinity of N-Methyl-1-(pyrimidin-4-yl)methanamine with various biological targets. These studies are essential for understanding its potential therapeutic applications and guiding future drug development efforts.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine Hydrochloride

- Structure: Pyrimidine ring with a methylthio (-SMe) group at position 2 and a methylaminomethyl group at position 3.

- Molecular Formula : C₇H₁₁ClN₃S

- Molecular Weight : 204.70 g/mol

- Structural similarity score: 0.65 (based on Tanimoto coefficient) .

Pyrimidin-2-ylmethanamine Hydrochloride

- Structure: Pyrimidine ring with an aminomethyl group at position 2.

- Molecular Formula : C₅H₈ClN₃

- Molecular Weight : 145.59 g/mol

- Key Differences :

N-Methyl-1-(pyrimidin-2-yl)methanamine

Non-Pyrimidine Heterocyclic Analogues

N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride

- Structure: Naphthalene ring substituted with a methylaminomethyl group.

- Molecular Formula : C₁₂H₁₄ClN

- Molecular Weight : 207.70 g/mol

- Key Differences :

2-Isopropyl-4-((N-methylamino)methyl)thiazole Hydrochloride

- Structure: Thiazole ring with a methylaminomethyl group and isopropyl substituent.

- Molecular Formula : C₈H₁₅ClN₂S

- Molecular Weight : 206.73 g/mol

- Key Differences: Thiazole ring (sulfur and nitrogen) instead of pyrimidine.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Feature |

|---|---|---|---|---|

| N-Methyl-1-(pyrimidin-4-yl)methanamine HCl | C₆H₁₀ClN₃ | 159.62 | 4-yl | Pyrimidine core, HCl salt |

| N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine HCl | C₇H₁₁ClN₃S | 204.70 | 4-yl, 2-SMe | Increased lipophilicity |

| Pyrimidin-2-ylmethanamine HCl | C₅H₈ClN₃ | 145.59 | 2-yl | Smaller molecular size |

| N-Methyl-1-(naphthalen-1-yl)methanamine HCl | C₁₂H₁₄ClN | 207.70 | Naphthalene | Antifungal applications |

Biological Activity

N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry. The molecular formula is C7H10ClN3, with a molecular weight of approximately 159.62 g/mol. The compound's structure is characterized by the presence of a methyl group and an amine functional group, enhancing its reactivity and interaction with biological targets.

The mechanism of action of N-Methyl-1-(pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to various biological effects. For instance, it has been investigated for its potential as a kinase inhibitor, which is crucial in cancer treatment .

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as a potential pharmaceutical agent. Its structural similarity to other biologically active compounds suggests it may interact with various biological targets involved in disease processes:

- Anticancer Activity : Similar compounds have shown promise as kinase inhibitors, which are vital in cancer therapy. The compound's ability to inhibit specific kinases could lead to reduced tumor growth and proliferation .

- Antimicrobial Properties : The compound has been explored for its potential antibacterial effects, though further studies are needed to establish its efficacy against specific pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride | C7H10ClN3 | Different biological activity focus |

| 4-Aminomethylpyrimidine | C6H8N4 | Primarily studied for antibacterial properties |

| N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride | C8H10ClN3S | Contains sulfur; alters reactivity and biological profile |

These comparisons illustrate the distinct characteristics of this compound, particularly its specific interactions and applications within medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that the compound exhibits significant inhibitory activity against certain kinases. For example, compounds structurally related to N-Methyl-1-(pyrimidin-4-yl)methanamine showed IC50 values indicating potent inhibition in cellular assays .

- Pharmacokinetic Properties : Studies on related compounds have highlighted their favorable pharmacokinetic profiles, including good solubility and permeability across biological membranes, which are essential for effective drug development .

- Mechanistic Insights : Investigations into the binding affinity of this compound to various biological targets have provided insights into its mechanism of action. These studies are crucial for elucidating how the compound may exert its therapeutic effects .

Q & A

Q. How can researchers optimize the synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride to achieve high yield and purity?

Methodological Answer:

- Reagent Selection : Use trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) for deprotection steps, as demonstrated in analogous syntheses of pyrimidine derivatives .

- Purification : Employ recrystallization in ethyl acetate (EtOAc) to isolate the hydrochloride salt, ensuring ≥98% purity (common for structurally similar amines) .

- Yield Improvement : Optimize stoichiometry of methylamine reagents and monitor reaction progress via thin-layer chromatography (TLC) to minimize side products.

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (HRMS), targeting an exact mass of 201.1312 g/mol .

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., CD₃OD) to verify the pyrimidine ring protons (δ ~8.5–9.0 ppm) and methylamine group (δ ~2.5–3.0 ppm) .

- Elemental Analysis : Validate chloride content via titration or ion chromatography to confirm stoichiometry of the hydrochloride salt .

Q. What are the solubility and stability considerations for handling this compound in experimental workflows?

Methodological Answer:

- Solubility : Dissolve in dimethyl sulfoxide (DMSO) or methanol (MeOH) for biological assays, as it shows limited solubility in aqueous buffers .

- Storage : Store under nitrogen at −20°C to prevent hygroscopic degradation. Monitor purity via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Replace the pyrimidine ring with pyridine or thiazole moieties to assess electronic effects on bioactivity (e.g., see analogs in CYP51 inhibitor studies) .

- Substitution Patterns : Introduce halogens (Cl, Br) at the pyrimidine 2-position to evaluate steric and electronic impacts on target binding .

- Synthetic Routes : Use Mannich reactions or reductive amination to generate diverse N-alkylated derivatives .

Q. How can contradictions in spectroscopic data between studies be resolved?

Methodological Answer:

- Crystallographic Validation : Resolve ambiguities in proton assignments by obtaining single-crystal X-ray diffraction data, as done for structurally related cathinone hydrochlorides .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational equilibria (e.g., rotamers in the methylamine group) .

- Cross-Validation : Compare MS/MS fragmentation patterns with reference libraries to confirm structural integrity .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to CYP5122A1 or similar targets, leveraging homology models from Leishmania studies .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds with pyrimidine nitrogen atoms .

- QSAR Modeling : Train models with descriptors like logP and polar surface area to predict pharmacokinetic properties .

Q. How can researchers investigate degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, followed by LC-MS analysis to identify breakdown products .

- Metabolite Profiling : Use liver microsomes (human/rat) to simulate Phase I metabolism, detecting demethylated or hydroxylated metabolites via UPLC-QTOF .

Q. What strategies mitigate challenges in stereoselective synthesis of related compounds?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.